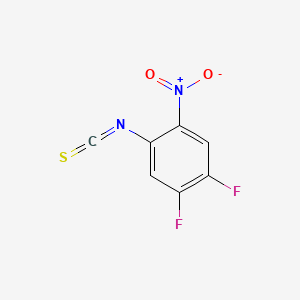

4,5-Difluoro-2-nitrophenyl Isothiocyanate

Description

4,5-Difluoro-2-nitrophenyl isothiocyanate is a fluorinated aromatic isothiocyanate derivative characterized by two fluorine atoms at positions 4 and 5 and a nitro group at position 2 on the phenyl ring. The isothiocyanate (-N=C=S) group confers reactivity toward nucleophiles, making it valuable in bioconjugation and pharmaceutical synthesis. Its synthesis likely involves thiophosgene treatment followed by oxidation, as seen in analogous isothiocyanate derivatives .

Properties

Molecular Formula |

C7H2F2N2O2S |

|---|---|

Molecular Weight |

216.17 g/mol |

IUPAC Name |

1,2-difluoro-4-isothiocyanato-5-nitrobenzene |

InChI |

InChI=1S/C7H2F2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |

InChI Key |

WLSQSKLOQTWHAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes to Aromatic Isothiocyanates

Aromatic isothiocyanates, including fluorinated derivatives, are typically synthesized via:

- Thiophosgene method: Reaction of aromatic amines with thiophosgene to yield isothiocyanates. However, thiophosgene is highly toxic and hazardous.

- Dithiocarbamate intermediate route: Conversion of aromatic amines to dithiocarbamate salts by reaction with carbon disulfide (CS₂) in the presence of a base, followed by desulfurylation to form the isothiocyanate.

- One-pot aqueous methods: Recent advances allow the direct synthesis of isothiocyanates from primary amines under aqueous conditions using cyanuric chloride as a desulfurylation reagent, avoiding toxic reagents.

These methods vary in efficiency, safety, and substrate scope, especially when electron-deficient aromatic amines such as 4,5-difluoro-2-nitroaniline are involved.

One-Pot Aqueous Synthesis via Dithiocarbamate Intermediate and Cyanuric Chloride

A highly effective and scalable method for preparing electron-deficient aryl isothiocyanates involves:

Formation of the dithiocarbamate salt: The aromatic amine (e.g., 4,5-difluoro-2-nitroaniline) reacts with carbon disulfide in the presence of potassium carbonate (K₂CO₃) in aqueous medium to form the potassium dithiocarbamate salt.

Desulfurylation: The dithiocarbamate salt is then treated with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in an organic solvent at low temperature (0 °C), followed by basification to pH > 11 with sodium hydroxide. This step releases the isothiocyanate product and forms water-soluble by-products.

This method avoids hazardous thiophosgene and is suitable for electron-deficient substrates due to the mild reaction conditions and effective desulfurylation by cyanuric chloride.

Optimization of Reaction Conditions

Based on studies with various arylamines, including electron-deficient ones, the following optimized conditions are recommended:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | Provides high selectivity and solubility |

| CS₂ equivalents | 1.2 to 3 equivalents | Higher equivalents needed for electron-deficient amines |

| Temperature (dithiocarbamate formation) | Room temperature to 40 °C | Elevated temperature improves conversion for electron-deficient amines |

| Cyanuric chloride (TCT) equivalents | 0.5 equivalents | Necessary for complete desulfurylation |

| Desulfurylation temperature | 0 °C | Prevents side reactions |

| pH during desulfurylation | >11 (basified with NaOH) | Ensures complete decomposition of intermediates |

Specific Considerations for 4,5-Difluoro-2-nitrophenyl Isothiocyanate

The presence of two fluorine atoms and a nitro group on the aromatic ring significantly decreases the nucleophilicity of the amine and affects solubility and reactivity. Therefore:

- A higher excess of carbon disulfide (up to 3 equivalents) and longer reaction times (up to 12-20 hours) at elevated temperatures (40-60 °C) may be required to achieve full conversion to the dithiocarbamate salt.

- Careful control of reaction pH and temperature during desulfurylation is critical to avoid decomposition or side products.

- Potassium salts of dithiocarbamates show better solubility and reactivity than sodium or ammonium salts for these substrates.

Data Tables Summarizing Preparation Methodologies

Table 1. Effect of Base and Reagent Ratios on Dithiocarbamate Formation and Isothiocyanate Yield (Adapted from General Aryl Isothiocyanate Synthesis Studies)

| Entry | Base | Amine:CS₂:Base (equiv) | Reaction Time (h) | Conversion (%) | Selectivity (Dithiocarbamate:Thiourea) | TCT (equiv) | Isolated Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | NaOH | 1:2:1 | 3 | 94 | 63:35 | 0.5 | 61 |

| 2 | KOH | 1:2:1 | 3 | 93 | 72:26 | 0.5 | 63 |

| 6 | K₂CO₃ | 1:2:1 | 5 | 86 | 97:1 | - | - |

| 7 | K₂CO₃ | 1:2:2 | 3 | >99 | 99:0 | 0.5 | 97 |

| 8 | K₂CO₃ | 1:1.2:2 | 3 | >99 | 99:0 | 0.35-0.5 | 89-98 |

Note: TCT = cyanuric chloride; data from phenyl isothiocyanate synthesis serves as a model for electron-deficient analogues.

Table 2. Substrate Scope and Yields of Isothiocyanates via One-Pot Dithiocarbamate Method (Generalized)

| Entry | Substrate Type | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1-9 | Alkylamines (linear, branched, cyclic) | 1-5 | 80-98 | High yields, shorter reaction times |

| 10-13 | Electron-rich arylamines | 3-5 | 85-95 | Good yields, mild conditions |

| 14 | 4-Fluoroaniline (electron-deficient) | 12 | 70-80 | Requires elevated temperature and CS₂ excess |

| 15 | 4-Chloroaniline (electron-deficient) | 20 | 70 | Longer time, moderate yield |

| 16-17 | Strongly electron-withdrawing groups (CF₃, CN) | >20 | Low to none | Difficult conversion under standard conditions |

Note: 4,5-Difluoro-2-nitroaniline is expected to behave similarly to other electron-deficient arylamines, requiring optimized conditions.

Summary Table: Recommended Preparation Protocol for 4,5-Difluoro-2-nitrophenyl Isothiocyanate

| Step | Reagents & Conditions | Remarks |

|---|---|---|

| 1. Dithiocarbamate formation | 4,5-Difluoro-2-nitroaniline + CS₂ (3 equiv) + K₂CO₃ (2 equiv) in water, 40 °C, 12-20 h | Ensure complete conversion; monitor by HPLC |

| 2. Desulfurylation | Add cyanuric chloride (0.5 equiv) in CH₂Cl₂ at 0 °C, stir 0.5 h, then basify to pH >11 with NaOH | Prevents side reactions, facilitates product isolation |

| 3. Work-up | Extract organic layer, dry, purify by crystallization or chromatography | Yields expected ~70-80% depending on optimization |

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like dimethylformamide (DMF) or dichloromethane.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Amino Derivatives: Resulting from the reduction of the nitro group.

Scientific Research Applications

4,5-Difluoro-2-nitrophenyl Isothiocyanate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel materials with unique properties

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines. This leads to the formation of thiourea derivatives, which can further undergo various transformations. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Benzyl Isothiocyanate

- Structure : A simple aromatic isothiocyanate lacking fluorine or nitro groups.

- Reactivity : Moderate electrophilicity due to the absence of electron-withdrawing substituents.

- Biological Activity : Demonstrated anthelmintic, antibacterial, and vascular contraction properties .

4-(α-L-Rhamnosyloxy) Benzyl Isothiocyanate

- Structure: Glycosylated benzyl isothiocyanate with a rhamnose moiety.

- Reactivity : Reduced electrophilicity due to steric hindrance from the sugar group.

- Biological Activity : Neuroprotective and spinal cord trauma therapeutic effects .

- Key Difference : The fluorinated nitro derivative lacks glycosylation, favoring small-molecule applications like targeted labeling over complex glycosides’ therapeutic roles.

Fluorescein Isothiocyanate (FITC)

- Structure : A fluorescein core conjugated to an isothiocyanate group.

- Reactivity : Moderate reactivity, optimized for fluorescent labeling in biological assays (e.g., Annexin-V apoptosis detection) .

- Key Difference: 4,5-Difluoro-2-nitrophenyl isothiocyanate’s smaller aromatic system and fluorinated nitro groups may offer advantages in stability and specificity for non-fluorescent conjugates.

Pharmacokinetic and Mechanistic Insights from Fluorinated Analogs

While direct data on 4,5-Difluoro-2-nitrophenyl isothiocyanate are sparse, studies on fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC) provide insights:

- Membrane Permeation : Fluorination enhances cellular uptake (e.g., dFdC permeates 65% faster than ara-C) .

- Metabolic Stability : Fluorinated compounds exhibit prolonged intracellular retention (e.g., dFdCTP half-life >16 hours vs. ara-CTP’s 0.7 hours) .

- Inference : The fluorine atoms in 4,5-Difluoro-2-nitrophenyl isothiocyanate may similarly improve bioavailability and persistence in biological systems.

Tabulated Comparison of Key Properties

*Inferred from structural analogs; †Based on fluorinated nucleoside data .

Biological Activity

4,5-Difluoro-2-nitrophenyl isothiocyanate (DFNITC) is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C8H5F2N3O2S

- Molecular Weight : 233.21 g/mol

- IUPAC Name : 4,5-difluoro-2-nitrophenyl isothiocyanate

DFNITC exerts its biological effects primarily through the following mechanisms:

- Protein Modification : The isothiocyanate group can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.

- Cell Signaling Pathways : DFNITC has been shown to influence various signaling pathways, including those involved in apoptosis and inflammation.

Anticancer Activity

Research indicates that DFNITC possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer. The compound's mechanism involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.5 |

| PC-3 (Prostate Cancer) | 10.0 |

| A549 (Lung Cancer) | 12.0 |

Antimicrobial Activity

DFNITC exhibits antimicrobial properties against a range of pathogens. Studies have reported:

- Minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

- Activity against fungi, indicating broad-spectrum antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Breast Cancer Research : A study evaluated the effects of DFNITC on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.

- Antimicrobial Efficacy : In a comparative study with standard antibiotics, DFNITC demonstrated comparable or superior activity against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

DFNITC can be compared to other isothiocyanates such as phenethyl isothiocyanate (PEITC) and sulforaphane:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| DFNITC | High | Moderate | High |

| PEITC | Moderate | High | Moderate |

| Sulforaphane | High | Moderate | High |

Q & A

Q. What are the established synthetic routes for 4,5-Difluoro-2-nitrophenyl Isothiocyanate?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Reaction of the corresponding aromatic amine (e.g., 4,5-difluoro-2-nitroaniline) with thiophosgene under controlled conditions. This method requires inert atmospheres (e.g., nitrogen) and solvents like dimethylformamide (DMF) or dichloromethane .

- Route 2 : Use of carbon disulfide (CS₂) with di-tert-butyl dicarbonate as a catalyst, followed by acid hydrolysis to yield the isothiocyanate group .

- Critical Parameters : Maintain temperatures below 0°C during thiophosgene reactions to prevent side reactions. Monitor progress via TLC or GC-MS .

Q. How can spectroscopic techniques confirm the structure of 4,5-Difluoro-2-nitrophenyl Isothiocyanate?

- Methodological Answer :

- IR Spectroscopy : The isothiocyanate (-NCS) group exhibits a characteristic absorption band near 2050–2150 cm⁻¹. Nitro (-NO₂) and fluoro substituents show peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and 1100–1250 cm⁻¹ (C-F stretch), respectively .

- NMR :

- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 7.0–8.5 ppm) due to fluorine coupling.

- ¹³C NMR : The -NCS carbon resonates at ~130–135 ppm, while nitro and fluorine substituents deshield adjacent carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for [M]⁺) and fragment ions (e.g., loss of -NO₂ or -F groups) confirm molecular weight and substitution patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods .

- Storage : Keep at 0–6°C in airtight, moisture-resistant containers. Incompatible with oxidizers and strong bases .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize rearrangement byproducts during synthesis?

- Methodological Answer :

- Kinetic Control : Short reaction times (1–2 hours) and low temperatures (−10°C to 0°C) suppress rearrangement pathways (e.g., thiocyanate → isothiocyanate isomerization) .

- Monitoring Tools : Use GC-MS or HPLC to detect intermediates like 4,5-difluoro-2-nitroaniline. Adjust stoichiometry if residual amine persists .

- Computational Guidance : Calculate Gibbs free energy (ΔG) for rearrangement pathways using DFT (e.g., B3LYP/6-31G*) to predict thermodynamically favorable conditions .

Q. How do electronic effects of fluorine and nitro groups influence reactivity in nucleophilic additions?

- Methodological Answer :

- Electrophilicity : The nitro group (-NO₂) enhances the electrophilicity of the isothiocyanate (-NCS) carbon, facilitating nucleophilic attack (e.g., by amines to form thioureas) .

- Fluorine Effects : Fluorine’s electron-withdrawing nature further polarizes the aromatic ring, increasing reactivity at the para and ortho positions.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 2-nitrophenyl isothiocyanate) using kinetic studies (UV-Vis or stopped-flow methods) .

Q. What computational methods elucidate the compound’s binding interactions with biomolecules?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., human serum albumin). Prioritize binding sites with polar residues (e.g., lysine, cysteine) .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess stability of thiourea adducts. Analyze hydrogen bonding and hydrophobic interactions .

- Spectroscopic Correlation : Validate computational predictions with fluorescence quenching or ITC (isothermal titration calorimetry) .

Q. How to resolve contradictions in reported spectroscopic data for derivatives?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts in NMR signals .

- Impurity Analysis : Use HPLC-PDA to detect trace byproducts (e.g., hydrolyzed thioureas) that may skew IR or MS results .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-chloro-4-nitrophenyl isothiocyanate) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.